molecular formula C21H17ClN4O B3968680 2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B3968680
M. Wt: 376.8 g/mol
InChI Key: FZRJXSLHUXQIDJ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole moiety, imparts specific chemical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, followed by subsequent functionalization.

    Chlorination and Methylation:

    Amidation: The final step involves the formation of the amide bond by reacting the benzotriazole derivative with 2-chloro-4-methylbenzoic acid under suitable conditions, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings, with enhanced properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing various biochemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide

Uniqueness

The uniqueness of 2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide lies in its specific substitution pattern and the presence of the benzotriazole moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-8-9-16(17(22)10-13)21(27)23-18-12-20-19(11-14(18)2)24-26(25-20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRJXSLHUXQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

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